molecular formula C20H22ClN3O B11453421 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B11453421
M. Wt: 355.9 g/mol
InChI Key: TYVMFJJABHNMEO-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-pentyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations.

    Albendazole: A benzimidazole derivative used as an anthelmintic drug.

Uniqueness

4-CHLORO-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is unique due to the presence of the 4-chlorobenzamide moiety and the pentyl group, which may confer specific biological activities and chemical properties not found in other benzimidazole derivatives.

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

4-chloro-N-[(1-pentylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C20H22ClN3O/c1-2-3-6-13-24-18-8-5-4-7-17(18)23-19(24)14-22-20(25)15-9-11-16(21)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,25)

InChI Key

TYVMFJJABHNMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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